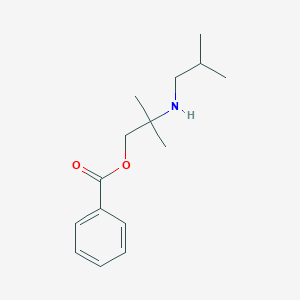
Hydroxylamine, O-acetyl-N-(methylcarbamoyl)-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxylamine, O-acetyl-N-(methylcarbamoyl)-N-phenyl- is a chemical compound with the molecular formula C9H12N2O3. It is an organic compound that is used in various scientific research applications. Hydroxylamine is a colorless and odorless solid that is soluble in water and polar solvents.
Wirkmechanismus
Hydroxylamine acts as a reducing agent by donating a hydrogen atom to a substrate. It can also react with the active site of enzymes and inhibit their function by forming covalent bonds with the amino acid residues in the active site. Hydroxylamine can cleave the phosphodiester bonds in nucleic acids by attacking the phosphate group and forming a hydroxylamine-phosphate intermediate.
Biochemische Und Physiologische Effekte
Hydroxylamine has been shown to have cytotoxic effects on various cell types, including cancer cells. It can induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Hydroxylamine has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using hydroxylamine in lab experiments is its relatively simple synthesis method. It is also a versatile compound that can be used in various scientific research applications. However, hydroxylamine is highly reactive and can be hazardous if not handled properly. It is also unstable in air and can decompose over time.
Zukünftige Richtungen
There are many future directions for the use of hydroxylamine in scientific research. One area of interest is the development of new synthetic methods using hydroxylamine as a reducing agent. Another area of interest is the study of the mechanism of action of hydroxylamine on enzymes and nucleic acids. Additionally, hydroxylamine has potential as an anticancer agent and further research is needed to explore its therapeutic potential.
Synthesemethoden
Hydroxylamine is synthesized by the reduction of nitrobenzene with sodium sulfide in the presence of water and a catalyst. The resulting hydroxylamine is then acetylated and methylcarbamoylated to produce O-acetyl-N-(methylcarbamoyl)-N-phenyl-hydroxylamine. The synthesis method is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Hydroxylamine is used in various scientific research applications, including the synthesis of organic compounds, the study of enzyme kinetics, and the analysis of DNA and RNA. Hydroxylamine is used as a reducing agent in the synthesis of organic compounds, such as aldehydes and ketones. It is also used in the study of enzyme kinetics, as it can react with the active site of enzymes and inhibit their function. Hydroxylamine is also used in the analysis of DNA and RNA, as it can cleave the phosphodiester bonds in nucleic acids.
Eigenschaften
CAS-Nummer |
13748-48-6 |
|---|---|
Produktname |
Hydroxylamine, O-acetyl-N-(methylcarbamoyl)-N-phenyl- |
Molekularformel |
C10H12N2O3 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
[N-(methylcarbamoyl)anilino] acetate |
InChI |
InChI=1S/C10H12N2O3/c1-8(13)15-12(10(14)11-2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,11,14) |
InChI-Schlüssel |
JEPROPJJCVUTPH-UHFFFAOYSA-N |
SMILES |
CC(=O)ON(C1=CC=CC=C1)C(=O)NC |
Kanonische SMILES |
CC(=O)ON(C1=CC=CC=C1)C(=O)NC |
Andere CAS-Nummern |
13748-48-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



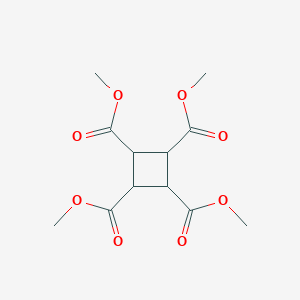


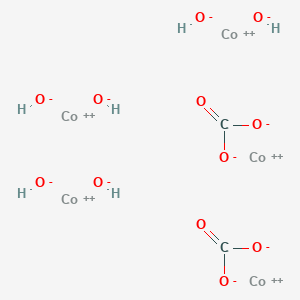
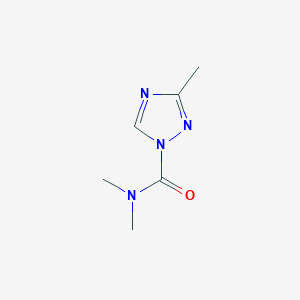
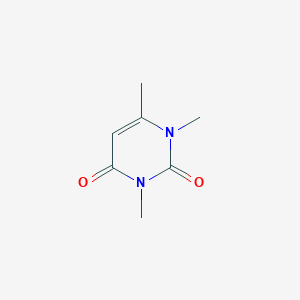

![[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate](/img/structure/B79594.png)


